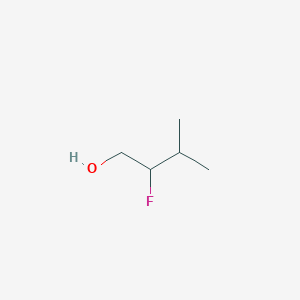
2-Fluoro-3-methylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-methylbutan-1-ol is an organic compound with the molecular formula C5H11FO. It is a fluorinated alcohol, which means it contains a hydroxyl group (-OH) and a fluorine atom attached to a carbon chain. The presence of the fluorine atom can significantly alter the chemical and physical properties of the compound compared to non-fluorinated alcohols.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the fluorination of 3-methylbutan-1-ol. This can be done using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions and yields the desired fluorinated alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the direct fluorination of 3-methylbutan-1-ol using elemental fluorine or a fluorine-containing gas. This process would require careful control of reaction conditions to ensure safety and maximize yield.
化学反应分析
Types of Reactions
2-Fluoro-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used to replace the fluorine atom.
Major Products Formed
Oxidation: The major products can include 2-fluoro-3-methylbutanal or 2-fluoro-3-methylbutanone.
Reduction: The major product is 2-fluoro-3-methylbutane.
Substitution: The products depend on the nucleophile used, such as 2-hydroxy-3-methylbutan-1-ol if hydroxide is used.
科学研究应用
2-Fluoro-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Fluorinated alcohols are often investigated for their potential use in pharmaceuticals due to their unique properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Fluoro-3-methylbutan-1-ol depends on the specific context in which it is used. In general, the presence of the fluorine atom can influence the compound’s reactivity and interactions with other molecules. The fluorine atom can increase the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with biological targets.
相似化合物的比较
Similar Compounds
3-Methylbutan-1-ol: Lacks the fluorine atom, resulting in different chemical and physical properties.
2-Fluoro-2-methylpropan-1-ol: Another fluorinated alcohol with a different carbon chain structure.
2-Fluoroethanol: A simpler fluorinated alcohol with only two carbon atoms.
Uniqueness
2-Fluoro-3-methylbutan-1-ol is unique due to the specific placement of the fluorine atom and the methyl group on the carbon chain. This unique structure can result in distinct reactivity and properties compared to other fluorinated alcohols.
属性
IUPAC Name |
2-fluoro-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FO/c1-4(2)5(6)3-7/h4-5,7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRGZCQZZLXSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2722037.png)
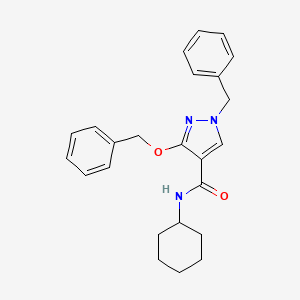
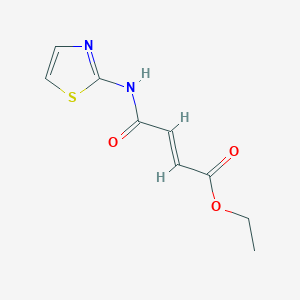
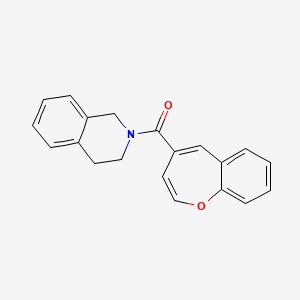
![Lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate](/img/structure/B2722045.png)
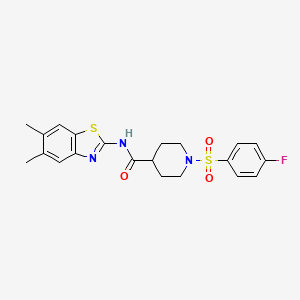
![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2722047.png)
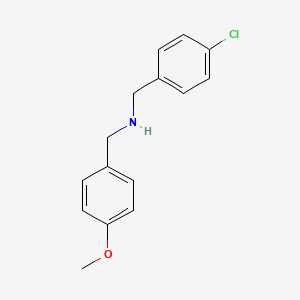
![N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2722052.png)

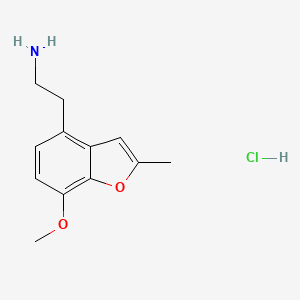
![2,6-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2722056.png)
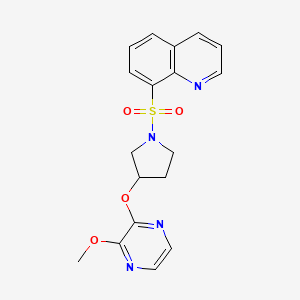
![2-{[5-(4-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2722060.png)
